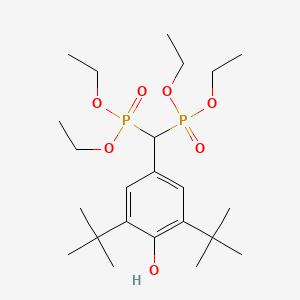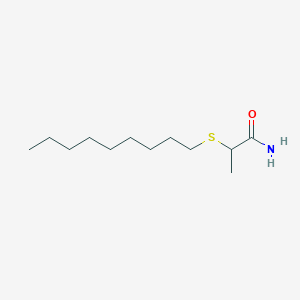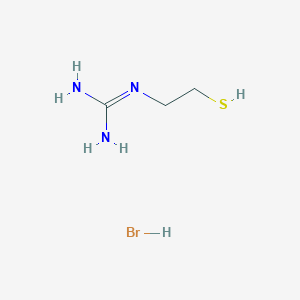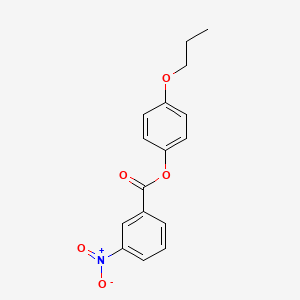![molecular formula C15H16N2 B11712664 N-[p-(Dimethylamino)benzylidene]aniline CAS No. 889-37-2](/img/structure/B11712664.png)
N-[p-(Dimethylamino)benzylidene]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[p-(Dimethylamino)benzylidene]aniline, also known as p,p’-Benzylidenebis(N,N-dimethylaniline), is a chemical compound with the molecular formula C23H26N2. It is a type of Schiff base, which is formed by the condensation of an amine with a carbonyl compound. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-[p-(Dimethylamino)benzylidene]aniline can be synthesized through the Schiff base reaction, which involves the condensation of benzaldehyde with aniline. The reaction typically requires a catalyst and can be carried out under mild conditions. For instance, a green synthesis method using Kinnow peel powder as a catalyst has been reported to yield the compound efficiently . Another method involves the use of bimetallic reduced graphene oxide as a catalyst, which facilitates the oxidation of benzyl alcohol to benzaldehyde, followed by its reaction with aniline .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of green catalysts and environmentally friendly methods is becoming increasingly popular to minimize chemical waste and reduce the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[p-(Dimethylamino)benzylidene]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like molecular oxygen, reducing agents such as hydrogen, and various catalysts to facilitate the reactions. The conditions for these reactions can vary, but they often involve mild temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield different oxidized derivatives, while reduction can produce the corresponding amine .
Applications De Recherche Scientifique
N-[p-(Dimethylamino)benzylidene]aniline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[p-(Dimethylamino)benzylidene]aniline involves its interaction with various molecular targets and pathways. The compound’s electrophilic and nucleophilic sites allow it to participate in a range of chemical reactions. For instance, the hydrazine nitrogen and sulfur atoms are sites for electrophilic attack, while the dimethylamino and benzylidene hydrogen atoms are sites for nucleophilic attack .
Comparaison Avec Des Composés Similaires
N-[p-(Dimethylamino)benzylidene]aniline can be compared with other Schiff bases and similar compounds:
N-Benzylideneaniline: Similar in structure but lacks the dimethylamino group, which affects its reactivity and applications.
4-[(p-N,N-dimethylamino)benzylidene]-2-phenyloxazole-5-one: Another Schiff base with different functional groups, leading to distinct chemical properties and uses.
Propriétés
Numéro CAS |
889-37-2 |
|---|---|
Formule moléculaire |
C15H16N2 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
N,N-dimethyl-4-(phenyliminomethyl)aniline |
InChI |
InChI=1S/C15H16N2/c1-17(2)15-10-8-13(9-11-15)12-16-14-6-4-3-5-7-14/h3-12H,1-2H3 |
Clé InChI |
MFFDJRYGVWMCQY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3,3,3-Trifluoropropoxy)methyl]aniline](/img/structure/B11712584.png)



![2-(4-nitrophenyl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11712609.png)

![N-{[2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}cyclohexanecarboxamide](/img/structure/B11712615.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(3-hydroxyphenyl)methylideneamino]propanamide](/img/structure/B11712620.png)


![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-fluorophenyl)benzamide](/img/structure/B11712636.png)
![diethyl 5-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11712648.png)
![3-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide](/img/structure/B11712656.png)

